3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pomeranz–Fritsch reaction, which involves the cyclization of aniline derivatives with aldehydes under acidic conditions.
Introduction of Diethoxy Groups: The diethoxy groups can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: This compound shares a similar quinoline core but has different substituents, which can lead to different biological activities.
4-hydroxy-2-quinolones: These compounds have a similar quinoline core but differ in the functional groups attached, leading to different chemical and biological properties.
Uniqueness
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of diethoxy groups and benzamide moiety, which can confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-26-18-10-6-15(13-19(18)27-5-2)21(25)22-16-8-9-17-14(12-16)7-11-20(24)23(17)3/h6,8-10,12-13H,4-5,7,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKZLCZOFZMLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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